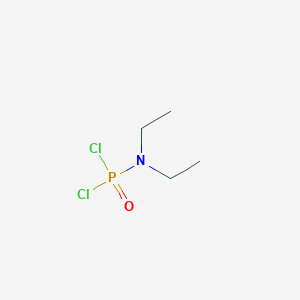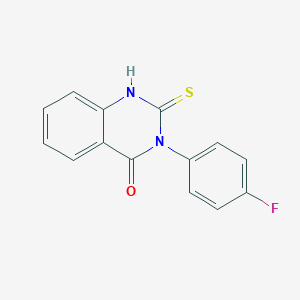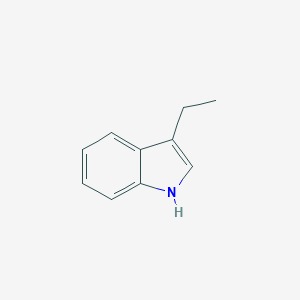
3-ethyl-1H-indole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-ethyl-1H-indole derivatives can be achieved through diverse methods. One approach involves a one-pot, three-component reaction using 1H-indole, 4-nitrobenzaldehyde, and ethanethiol, catalyzed by hydrated ferric sulfate, leading to a novel 3-ethyl-1H-indole derivative at room temperature (Bhat et al., 2017). Another synthesis pathway involves a tandem reaction combining acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates to create pyrimido[1,2-a]indoles through Sonogashira and cyclocondensation reactions (Gupta et al., 2011).
Molecular Structure Analysis
The molecular structure of newly synthesized 3-ethyl-1H-indole derivatives has been detailed through various spectroscopic techniques. For instance, structural characterization was conducted using single-crystal XRD, FTIR, FT-Raman, and NMR analyses, confirming the predicted geometry and experimental vibrational data (Bhat et al., 2017).
Chemical Reactions and Properties
3-ethyl-1H-indole compounds participate in a variety of chemical reactions. The base-catalyzed conjugate addition of thiols to indolyl acrylic acids followed by in situ decarboxylation is a notable method for synthesizing functionalized 3-(1-thio)ethyl-1H-indoles, illustrating the versatility of these compounds in synthetic chemistry (Gao et al., 2009).
Physical Properties Analysis
The physical properties of 3-ethyl-1H-indole derivatives, such as crystallinity, molecular geometry, and intermolecular interactions, have been extensively studied. X-ray diffraction methods have revealed the crystal structure of synthesized derivatives, highlighting their orthorhombic crystal system and detailing the hydrogen bonding that contributes to their stability (Xing, 2010).
Chemical Properties Analysis
The chemical properties of 3-ethyl-1H-indole derivatives encompass a broad range of reactivities and functionalities. For example, ethyl 1-acetyl-1H-indole-3-carboxylate showcases the planarity of the aromatic indole system and the interactions that govern the molecular assembly in the solid state, such as C—H⋯O and π⋯π stacking interactions, which are critical for understanding the compound's chemical behavior (Siddiquee et al., 2009).
Wissenschaftliche Forschungsanwendungen
-
Pharmaceuticals and Medicine
- Indole derivatives are biologically active compounds used for the treatment of various disorders in the human body, including cancer cells and microbes .
- They show various biologically vital properties .
- Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- For example, 3-Bromo-1-Ethyl-1H-Indole has been identified as a potent anticancer agent with promising inhibitory effects on GST isozymes .
-
Chemistry
- Indoles are a significant heterocyclic system in natural products and drugs .
- They play a main role in cell biology .
- The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- For example, the Fischer indole synthesis of the optically active cyclohexanone 106 and phenylhydrazine hydrochloride (107) by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole (−)-108 in a good yield (84% yield). Indole (−)-108 after six steps, gave azepinoindole 109 .
-
Antiviral Activity
-
Anti-inflammatory Activity
-
Multicomponent Reactions
-
Natural Products
- Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants .
- Various natural compounds contain indole as parent nucleus for example tryptophan .
- Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
-
Antioxidant Activity
-
Antimicrobial Activity
-
Antitubercular Activity
-
Antidiabetic Activity
-
Antimalarial Activity
-
Anticholinesterase Activities
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-ethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-8-7-11-10-6-4-3-5-9(8)10/h3-7,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVXKUCVZUROAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00314851 | |
| Record name | 3-ethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00314851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-1H-indole | |
CAS RN |
1484-19-1 | |
| Record name | 1484-19-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-ethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00314851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

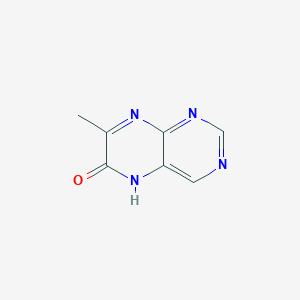
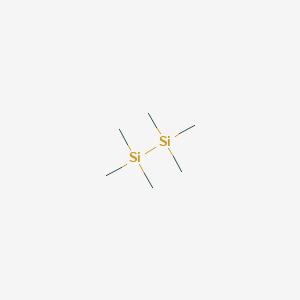
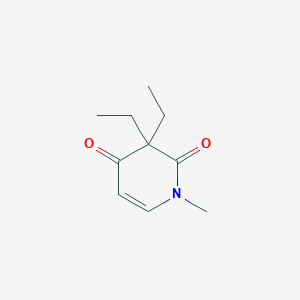
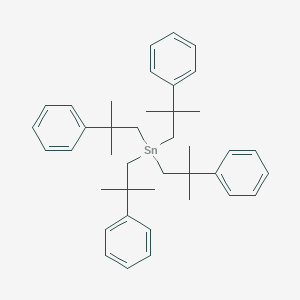
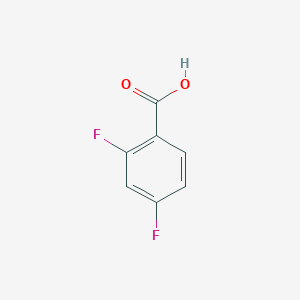
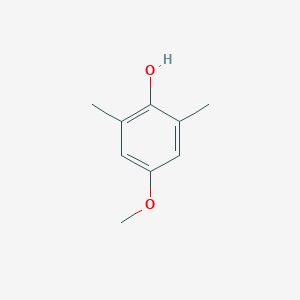
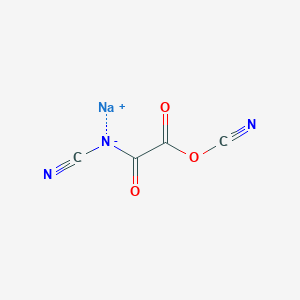
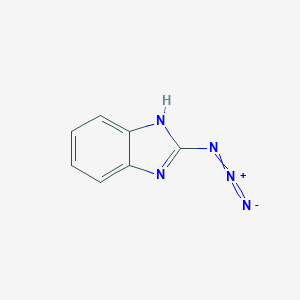
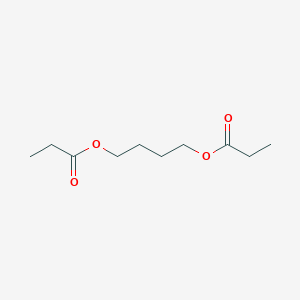
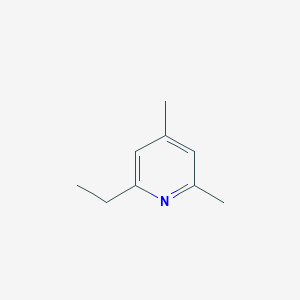
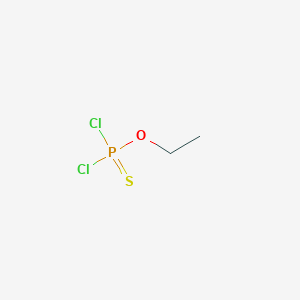
![[2,2'-Biquinoline]-4,4'-dicarboxylic acid](/img/structure/B74643.png)
